molecular formula C9H5ClOS B1592229 5-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 28540-51-4

5-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No. B1592229
Key on ui cas rn: 28540-51-4
M. Wt: 196.65 g/mol
InChI Key: ZKNZDTHWZYRQIH-UHFFFAOYSA-N
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Patent
US04224330

Procedure details

To a mixture of N-chlorosuccinimide (13.1 mmol) and 50 ml toluene, at 0°, is slowly added dimethylsulfide (18.1 mmol). The mixture is stirred briefly, cooled to -25° and 5-chlorobenzothiophene-2-methanol (10. 1 mmol) added followed by stirring for 2 hours. Triethylamine (13.1 mmol) is added and the mixture allowed to warm to RT. The mixture is taken up in ether, washed with 10% HCl, water and brine, dried over sodium sulfate and solvent removed to give 5-chlorobenzothiophene-2-carboxaldehyde.
Quantity
13.1 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.1 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
13.1 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClN1C(=O)CCC1=O.CSC.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[S:20][C:19]([CH2:21][OH:22])=[CH:18][C:17]=2[CH:23]=1.C(N(CC)CC)C>CCOCC.C1(C)C=CC=CC=1>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[S:20][C:19]([CH:21]=[O:22])=[CH:18][C:17]=2[CH:23]=1

Inputs

Step One
Name
Quantity
13.1 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
18.1 mmol
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC=1C=CC2=C(C=C(S2)CO)C1
Step Four
Name
Quantity
13.1 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -25°
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with 10% HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C=C(S2)C=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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